molecular formula C12H22N2O2 B13341325 Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B13341325
M. Wt: 226.32 g/mol
InChI Key: NVINVTWMFWHTFK-UWVGGRQHSA-N
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Description

Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of pyrrolopyridine, a bicyclic structure that combines pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable pyridine compound, followed by tert-butyl esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through column chromatography and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolopyridine compounds .

Scientific Research Applications

Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1

InChI Key

NVINVTWMFWHTFK-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)CCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2

Origin of Product

United States

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